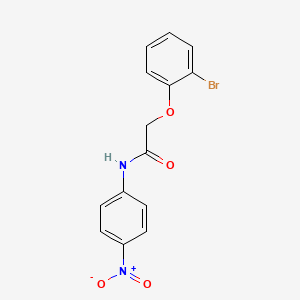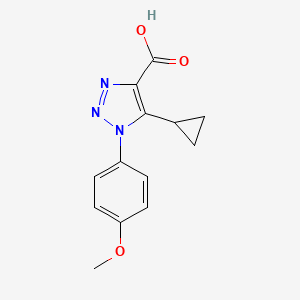
1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family, which is known for its diverse biological activities. The synthesis of this compound has been achieved through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its diverse biological activities and potential therapeutic applications. However, one limitation is that the compound may have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
For research include further investigating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and potential side effects of the compound.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has been achieved through several methods. One of the most common methods involves the reaction of 3-chlorophenylhydrazine with 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of an acid catalyst. The resulting product is then reduced to yield the final compound. Other methods include the use of microwave-assisted synthesis and solvent-free synthesis.
Scientific Research Applications
1-(3-chlorophenyl)-3-(4-ethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and proliferation.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O/c1-2-28-19-12-10-16(11-13-19)22-15-23(20-8-3-4-9-21(20)25)27(26-22)18-7-5-6-17(24)14-18/h3-14,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFNARRGLRGDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
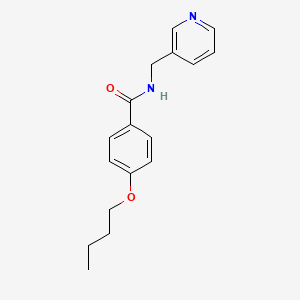
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
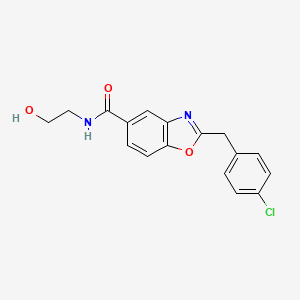
![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)
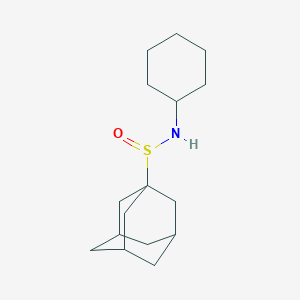
![N,N'-[1,4-dihydroquinoxaline-2,3-diylidenebis(nitrilo-4,1-phenylene)]diacetamide](/img/structure/B5002331.png)
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)
![3-ethyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002341.png)
